6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine
Description
Properties
IUPAC Name |
6-chloro-N-(3-ethoxy-1H-pyrazol-5-yl)-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O3/c1-2-19-9-5-8(14-15-9)13-10-6(16(17)18)3-4-7(11)12-10/h3-5H,2H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSPWQPACKMUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743556 | |
| Record name | 6-Chloro-N-(3-ethoxy-1H-pyrazol-5-yl)-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079275-41-4 | |
| Record name | 6-Chloro-N-(3-ethoxy-1H-pyrazol-5-yl)-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine is a synthetic compound with a complex structure, characterized by the presence of a nitropyridine moiety and a pyrazole ring. Its molecular formula is C10H10ClN5O3, and it has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Weight : 283.67 g/mol
- CAS Number : 1079275-41-4
- Molecular Formula : C10H10ClN5O3
- Purity : Typically ≥ 95% .
The biological activity of this compound may be attributed to its structural components, particularly the nitro group and the pyrazole ring, which are known to participate in various biochemical interactions. Pyrazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole-containing compounds. For instance, derivatives similar to this compound have demonstrated significant antibacterial effects against various strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
- Against Aspergillus niger : MIC = 6 µg/mL
- Against Candida albicans : MIC = 6 µg/mL
These values indicate comparable efficacy to standard antibiotics such as cefotaxime and antifungal agents like miconazole .
Anticancer Activity
The pyrazole framework has also been associated with anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms, including the modulation of kinase pathways. The presence of the nitro group may enhance these effects by increasing the compound's lipophilicity and cellular uptake .
Study 1: Synthesis and Evaluation
In a synthesis study involving various pyrazole derivatives, compounds were tested for their antimicrobial activity using broth dilution methods. The results indicated that certain derivatives exhibited potent activity against both bacterial and fungal strains, suggesting that modifications to the pyrazole moiety can enhance biological activity .
Study 2: Pharmacological Screening
A pharmacological screening of similar compounds revealed significant anti-inflammatory and analgesic activities. The study compared new derivatives against established drugs, showing that some exhibited superior efficacy in reducing inflammation in animal models .
Data Table: Comparative Biological Activity
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets relevant to various diseases.
Anticancer Activity
Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. For instance, research indicates that derivatives of nitropyridine compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Antimicrobial Properties
Another area of interest is its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting that 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine may also possess such properties .
Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's .
Agrochemicals
The compound has shown promise as an agrochemical agent, particularly in the development of pesticides and herbicides.
Herbicidal Activity
Studies have reported that compounds containing pyrazole and pyridine moieties exhibit significant herbicidal activity. This suggests that this compound could be effective in controlling weed species in agricultural settings .
Insecticidal Properties
Research into similar compounds indicates potential insecticidal properties, which could be beneficial for pest management in crops .
Material Science
The unique chemical structure of this compound allows for its incorporation into various materials, leading to innovative applications.
Polymer Chemistry
Incorporating this compound into polymer matrices could enhance the mechanical properties or introduce new functionalities, such as improved thermal stability or chemical resistance .
Nanotechnology
The compound's properties may lend themselves to applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with metals could be leveraged to create novel nanomaterials .
Case Studies
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The ethoxy group in the target compound may confer better solubility than hydrophobic groups like 4-chlorophenyl in pyrazine carboxamides . Methylpyrazole (in the isoquinoline derivative) and methoxypyridine (in the pyridine analog) show similar electronic effects but differ in steric bulk, impacting regioselectivity during nucleophilic substitution .
Synthesis Efficiency: The target compound’s synthesis likely employs nucleophilic aromatic substitution, as seen in analogs (e.g., 69% yield for the isoquinoline derivative using DIEA and reflux conditions) . Lower yields (e.g., 11% for the methoxypyridine analog) suggest substituent-dependent reactivity .
Biological Activity :
- Pyrazine carboxamides with chlorophenyl groups exhibit moderate anti-tubercular activity, highlighting the importance of electron-withdrawing substituents . The target compound’s ethoxy-pyrazole may enhance binding to biological targets through hydrogen bonding.
Physical Properties: The isoquinoline derivative decomposes at 191.9°C, indicating thermal instability common in nitroaromatics . The target compound’s ethoxy group may lower its melting point compared to chlorophenyl analogs.
Research Findings and Implications
- Structural Design : Replacement of chlorophenyl with ethoxy-pyrazole in the target compound balances solubility and reactivity, a strategy used in drug discovery to optimize pharmacokinetics .
- Synthetic Challenges : Regioselective amination of 2,6-dichloro-3-nitropyridine is critical; steric and electronic factors dictate substitution patterns .
- Biological Potential: While direct data are lacking, the nitro group’s role in redox cycling (as seen in anti-tubercular compounds) suggests possible antimicrobial or anticancer applications .
Preparation Methods
Synthesis via Nitration of Chloropyridine Derivatives
Method Overview:
The foundational step involves nitration of chlorinated pyridine compounds, such as 6-chloropyridin-2(1H)-one or related derivatives, to introduce the nitro group at the 3-position. This process typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to prevent over-nitration or decomposition.
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| 1 | Concentrated nitric acid + sulfuric acid, temperature controlled (~0–5°C) | High regioselectivity for the 3-position nitration; yields vary from 70-85% depending on purity and reaction control |
| 2 | Post-nitration purification via recrystallization or chromatography | Ensures high purity of 3-nitro derivative |
Research Findings:
The nitration of 6-chloropyridin-2(1H)-one to yield 6-chloro-5-nitropyridin-2(1H)-one is well-documented, with optimized conditions minimizing by-products. The process is scalable for industrial synthesis with continuous flow nitration techniques, which improve safety and yield (see).
Method Overview:
Introduction of the chloro group at the 6-position is achieved via chlorination of suitably activated pyridine intermediates. Typically, chlorinating agents such as phosphorus oxychloride or thionyl chloride are employed under reflux conditions.
Research Findings:
Chlorination of pyridin-2-one derivatives is efficient and regioselective, especially when directed by existing substituents. The chlorinated pyridine intermediates serve as key building blocks for further functionalization.
Coupling of Pyrazolyl Moiety via Nucleophilic Substitution
Method Overview:
The pyrazolyl group, specifically 5-ethoxy-1H-pyrazol-3-yl, is introduced through nucleophilic substitution or coupling reactions. This often involves the use of pyrazol-3-yl derivatives with suitable leaving groups, such as halogens, which react with amino or hydroxyl groups on the pyridine ring.
Research Findings:
Recent studies demonstrate that coupling of pyrazolyl groups onto pyridine cores is highly efficient when facilitated by bases like potassium carbonate in polar aprotic solvents, with reaction times optimized at 16-24 hours.
Multi-step Synthesis Pathway: An Example
Based on the literature, a typical multi-step synthesis involves:
- Preparation of 6-chloropyridin-2(1H)-one via chlorination.
- Nitration to obtain 6-chloro-5-nitropyridin-2(1H)-one.
- Conversion to the amino derivative through reduction or substitution.
- Coupling with 5-ethoxy-1H-pyrazol-3-yl via nucleophilic substitution, often under reflux with bases like K₂CO₃ in DMF or DMSO.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| Nitration of chloropyridine | HNO₃, H₂SO₄ | 0–5°C, controlled addition | 70-85% | Regioselective for 3-position |
| Chlorination of pyridine | POCl₃ or SOCl₂ | Reflux, inert atmosphere | 75-90% | High regioselectivity |
| Pyrazolyl coupling | Pyrazolyl halide, K₂CO₃ | 80–120°C, polar aprotic solvent | 60-85% | Efficient for N-alkylation |
| Multi-step synthesis | Combined steps | Sequential, purification after each step | Overall 40-70% | Scalable for industrial production |
Notes and Considerations
- Reaction Control: Precise temperature regulation during nitration and chlorination is critical to prevent overreaction or decomposition.
- Purification: Chromatography and recrystallization are essential to obtain high-purity intermediates.
- Safety: Handling concentrated acids and halogenating agents requires appropriate safety measures, including proper ventilation and protective equipment.
- Scalability: Continuous flow nitration and chlorination methods are recommended for large-scale synthesis to improve safety and consistency.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine?
The synthesis of pyrazole- and pyridine-linked amines often involves condensation reactions. For example:
- Amine coupling : React a chlorinated nitro-pyridine derivative (e.g., 6-chloro-3-nitropyridin-2-amine) with a functionalized pyrazole (e.g., 5-ethoxy-1H-pyrazol-3-amine) under basic conditions. Cesium carbonate and copper(I) bromide can facilitate cross-coupling reactions, as demonstrated in analogous pyrazole-amine syntheses .
- Optimization : Use polar aprotic solvents (e.g., DMSO) at moderate temperatures (30–50°C) to improve yield. Monitor reaction progress via TLC or HPLC .
Q. How can the structure of this compound be confirmed experimentally?
- Spectroscopic techniques :
- X-ray crystallography : If single crystals are obtained (via slow evaporation in methanol/ethyl acetate), analyze bond angles and intermolecular interactions (e.g., hydrogen bonding between pyrazole NH and nitro groups) .
Advanced Research Questions
Q. What strategies address low regioselectivity during pyrazole-nitropyridine coupling?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the pyrazole NH) to steer reactivity toward the desired nitrogen site .
- Catalytic systems : Optimize copper(I)-ligand complexes (e.g., phenanthroline) to enhance coupling efficiency, as seen in related triazole-amine syntheses .
- Computational modeling : Use DFT calculations to predict reactive sites and transition states, reducing trial-and-error experimentation .
Q. How does the nitro group influence the compound’s stability under acidic/basic conditions?
Q. What in silico tools predict the compound’s bioavailability and target interactions?
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Docking studies : Model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), leveraging the nitro group’s electron-withdrawing properties for potential inhibition .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported synthetic yields for similar compounds?
- Reproducibility checks :
- Scale-up effects : Pilot small-scale reactions (1–5 mmol) before scaling to >10 mmol to identify exothermicity or side reactions .
Methodological Recommendations
Q. What analytical techniques are critical for purity assessment?
Q. How to optimize reaction conditions for eco-friendly synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
